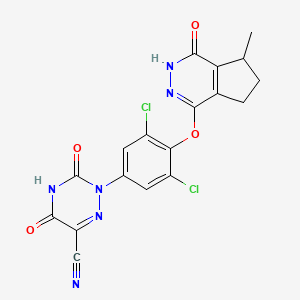
4-Fluorobenzoyl-d4 chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluorobenzoyl-d4 chloride: is a deuterium-labeled derivative of 4-fluorobenzoyl chloride. It is a chemical compound with the molecular formula C7D4ClFO. The deuterium labeling is often used in research to study reaction mechanisms and metabolic pathways due to its stability and distinguishable mass from hydrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-fluorobenzoyl chloride typically involves the chlorination of 4-fluorotoluene. The process can be summarized as follows:
Chlorination: 4-fluorotoluene is subjected to chlorination under ultraviolet light at temperatures between 70-85°C to form 4-fluorotrichlorotoluene.
Industrial Production Methods: Industrial production methods for 4-fluorobenzoyl chloride follow similar synthetic routes but are optimized for large-scale production. This involves continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Fluorobenzoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Friedel-Crafts Acylation: It can participate in Friedel-Crafts acylation reactions with aromatic compounds to form ketones.
Common Reagents and Conditions:
Amines: Reacts under mild conditions to form amides.
Alcohols: Requires a base such as pyridine to form esters.
Thiols: Reacts in the presence of a base to form thioesters.
Major Products:
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
Scientific Research Applications
4-Fluorobenzoyl-d4 chloride is used extensively in scientific research due to its unique properties:
Chemistry: It is used as a reagent in organic synthesis to introduce the 4-fluorobenzoyl group into molecules.
Biology: Utilized in the study of enzyme mechanisms and metabolic pathways due to its deuterium labeling.
Medicine: Employed in the synthesis of pharmaceuticals where the 4-fluorobenzoyl group is a key structural component.
Industry: Used in the production of advanced materials such as polyphenylene ether and thioether ketones.
Mechanism of Action
The mechanism of action of 4-fluorobenzoyl-d4 chloride involves its role as an acylating agent. It reacts with nucleophiles to form various derivatives:
Nucleophilic Attack: The nucleophile attacks the carbonyl carbon of this compound, leading to the formation of a tetrahedral intermediate.
Elimination: The intermediate collapses, eliminating a chloride ion and forming the final product (amide, ester, or thioester).
Comparison with Similar Compounds
4-Fluorobenzoyl chloride: The non-deuterated version of 4-fluorobenzoyl-d4 chloride.
4-Fluorobenzyl chloride: Another fluorinated benzoyl compound used in organic synthesis.
2,3,4,5-Tetrafluorobenzoyl chloride: A compound with multiple fluorine substitutions on the benzoyl ring.
Uniqueness: this compound is unique due to its deuterium labeling, which makes it particularly useful in studies involving mass spectrometry and tracing metabolic pathways. The presence of deuterium atoms provides a distinct mass difference, allowing for precise tracking in complex biological systems.
Properties
Molecular Formula |
C7H4ClFO |
|---|---|
Molecular Weight |
162.58 g/mol |
IUPAC Name |
2,3,5,6-tetradeuterio-4-fluorobenzoyl chloride |
InChI |
InChI=1S/C7H4ClFO/c8-7(10)5-1-3-6(9)4-2-5/h1-4H/i1D,2D,3D,4D |
InChI Key |
CZKLEJHVLCMVQR-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)Cl)[2H])[2H])F)[2H] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-amino-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2-thione](/img/structure/B12390610.png)
![1-[(2R,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12390618.png)
![5-(azidomethyl)-1-[(2R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12390625.png)



![2-((3'-Hydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl)oxy)acetic acid](/img/structure/B12390634.png)

![(2R,3S,4S,5R,6S)-2,3,4,5,6-pentadeuterio-2-[dideuterio(hydroxy)methyl]-6-[(2S,3R,4S,5S,6R)-2,3,4,5,6-pentadeuterio-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12390646.png)
![Methyl 2-[[2-methoxycarbonylprop-2-enyl(2-phenylethyl)amino]methyl]prop-2-enoate](/img/structure/B12390649.png)


